molecular formula C10H16O4 B3050306 3,6-Dipropyl-1,4-dioxane-2,5-dione CAS No. 24985-61-3

3,6-Dipropyl-1,4-dioxane-2,5-dione

Cat. No. B3050306
CAS RN: 24985-61-3
M. Wt: 200.23 g/mol
InChI Key: KIFNCRCPGMECJU-UHFFFAOYSA-N
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Description

“3,6-Dipropyl-1,4-dioxane-2,5-dione” is a chemical compound with the molecular formula C10H16O4 . It has a molecular weight of 200.23 .


Synthesis Analysis

The synthesis of similar compounds like (3S)-cis-3,6-dimethyl-1,4-dioxane-2,5-dione (l-lactide) has been reported in literature . The synthesis was carried out using different methods to determine optimal conditions for polymerization . Bulk polymerizations were performed with tin (II) 2-ethylhexanoate as the initiator . The solution polymerization was possible even at the temperature of 40 °C, yielding PLLA with narrow molecular weight distribution in a very short period of time (less than 6 h) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,6-Dipropyl-1,4-dioxane-2,5-dione” include a predicted boiling point of 332.3±17.0 °C and a predicted density of 1.055±0.06 g/cm3 .

Scientific Research Applications

Polymer Synthesis and Characterization

3,6-Dipropyl-1,4-dioxane-2,5-dione is used in synthesizing novel polymers. For example, Benabdillah et al. (1999) explored the polymerization of a related monomer, DIPAGYL, to create degradable polyesters, demonstrating the potential of such monomers in developing new polymeric materials (Benabdillah et al., 1999). Similarly, Jiang et al. (2008) utilized a functionalized glycolide monomer, related to 3,6-Dipropyl-1,4-dioxane-2,5-dione, for creating thermoresponsive, degradable polymers (Jiang et al., 2008).

Advanced Polymer Properties

Research by Jing and Hillmyer (2008) used a bifunctional lactide derivative to create polymeric alloys with improved toughness, demonstrating the utility of such monomers in enhancing polymer properties (Jing & Hillmyer, 2008). Additionally, Pounder and Dove (2010) developed a method for the controlled ring-opening polymerization of a monomer derived from l-malic acid, showing potential applications in creating specific polymer structures (Pounder & Dove, 2010).

Chiroptical Properties

Richardson and Cox (1975) investigated the chiroptical properties of derivatives of 1,4-dioxan-2,5-dione, indicating the importance of such compounds in studying optical activity and molecular structure (Richardson & Cox, 1975).

Photoluminescent Materials

Research by Beyerlein and Tieke (2000) on conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units suggests that derivatives of 1,4-dioxane-2,5-dione can contribute to the development of photoluminescent materials with potential electronic applications (Beyerlein & Tieke, 2000).

Liquid Crystalline Polysiloxanes

Horn et al. (2002) synthesized liquid crystalline polysiloxanes bearing 3,6-diaryl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione units, highlighting another avenue where derivatives of 1,4-dioxane-2,5-dione can contribute to the development of novel materials (Horn et al., 2002).

Green Chemistry Approaches

Lin, Xu, and Liao (2013) explored solvent-free synthesis methods using related compounds, contributing to green chemistry and sustainable practices in chemical synthesis (Lin, Xu, & Liao, 2013).

Future Directions

The future directions for “3,6-Dipropyl-1,4-dioxane-2,5-dione” could involve its use in the synthesis of new polymers or materials. Similar compounds like (3S)-cis-3,6-dimethyl-1,4-dioxane-2,5-dione (l-lactide) have attracted great interest in academia and commercial applications, as it is derived from abundant renewable resources .

properties

IUPAC Name

3,6-dipropyl-1,4-dioxane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-3-5-7-9(11)14-8(6-4-2)10(12)13-7/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFNCRCPGMECJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)OC(C(=O)O1)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337519
Record name 3,6-Dipropyl-1,4-dioxane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24985-61-3
Record name 3,6-Dipropyl-1,4-dioxane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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